3-(6-Chloropyridin-3-YL)-3-oxopropanenitrile
Overview
Description
“3-(6-Chloropyridin-3-YL)-3-oxopropanenitrile” is a chemical compound likely containing a pyridine ring, which is a basic heterocyclic organic compound. Similar compounds have applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Synthesis Analysis
While specific synthesis methods for “3-(6-Chloropyridin-3-YL)-3-oxopropanenitrile” were not found, related compounds such as “2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide” have been synthesized using reflux methods .
Scientific Research Applications
Applications in Multicomponent Reactions and Material Science
3-(6-Chloropyridin-3-YL)-3-oxopropanenitrile has been leveraged in a multicomponent domino reaction strategy to create a new class of poly-functionalized nicotinonitriles. These compounds, incorporating pyrene and/or fluorene moieties, exhibit strong blue-green fluorescence emission, making them potentially useful in materials science and other applications. The synthesis process boasts advantages like short reaction times, excellent yield, and easy experimental workup, promoting substrate diversity and operative competence under metal-free conditions (Hussein et al., 2019).
Antimicrobial Potential
A study focused on the antimicrobial potential of 3-(6-chloropyridin-3-yl)propynenitrile (among other derivatives), showcasing its effectiveness against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. This compound, along with its analogs, showed significant potency against the tested microorganisms, excluding Escherichia coli, underlining its potential in antimicrobial treatment strategies (Komsani et al., 2013).
Chemical Synthesis and Structural Studies
The compound has been integral in the synthesis of various heterocyclic compounds. Research has explored its reactivity and synthetic importance, highlighting recent advancements in its utilization as a precursor for creating diverse heterocyclic structures (Fadda et al., 2014). This broadens the scope of its applications in chemical synthesis and the development of new materials or pharmaceuticals.
Mechanism of Action
Target of Action
It is structurally similar to other compounds such as 6-chloro-3-pyridinylboronic acid , which are used in the synthesis of biologically significant compounds .
Mode of Action
Compounds with similar structures, such as nitenpyram, are known to act as neurotoxins that block neural messages and bind particularly tightly in the central nervous system of insects, causing rapid death .
Biochemical Pathways
Related compounds have been used in the synthesis of various bioactive compounds, suggesting that they may interact with a variety of biochemical pathways .
Result of Action
Related compounds have shown fungicidal and insecticidal activity , suggesting that 3-(6-Chloropyridin-3-YL)-3-oxopropanenitrile may have similar effects.
Action Environment
It is known that environmental factors can significantly impact the effectiveness of similar compounds .
properties
IUPAC Name |
3-(6-chloropyridin-3-yl)-3-oxopropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-2-1-6(5-11-8)7(12)3-4-10/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDXNTWVXGABPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)CC#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20434848 | |
Record name | 3-(6-Chloropyridin-3-yl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20434848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
314267-78-2 | |
Record name | 3-(6-Chloropyridin-3-yl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20434848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.